molecular formula C10H15NO4 B1390133 (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 848488-70-0

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B1390133
CAS No.: 848488-70-0
M. Wt: 213.23 g/mol
InChI Key: LRUFZHMJIBJMPC-RNFRBKRXSA-N
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Description

Structural Characterization

Crystallographic Analysis via X-Ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) has been employed to determine the absolute configuration and molecular geometry of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. The compound crystallizes in the chiral space group P212121 (No. 19), confirming the presence of only the (1R,4R) enantiomer in the unit cell. Key structural features include:

Parameter Value
Crystal System Orthorhombic
Space Group P212121
Unit Cell Parameters a = 7.3673 Å, b = 11.2285 Å, c = 12.5778 Å
Bond Lengths (Å) C=O: 1.2005, N–C: 1.4669, C–O: 1.4709
Bond Angles (°) C–N–C: 123.80, O–C–O: 112.83

The bicyclo[2.2.1]heptane core adopts a rigid conformation with bridgehead carbons (C1 and C4) exhibiting tetrahedral geometry. The tert-butyl group occupies a hydrophobic region, while the carbonyl (C=O) and ether (C–O) groups participate in intermolecular hydrogen bonding.

Intermolecular Interactions

The crystal lattice is stabilized by short intermolecular contacts, including:

  • Hydrogen bonds : O–H and N–H interactions between adjacent molecules.
  • Van der Waals forces : Weak C–H⋯O and C–H⋯N contacts observed in the packing.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The proton and carbon NMR spectra provide critical insights into the compound’s electronic environment and stereochemistry:

Proton Signal Chemical Shift (δ, ppm) Multiplicity Assignment
tert-Butyl (C(CH₃)₃) 1.47 Singlet Nine equivalent methyl groups
Bicyclo C–H (C1, C4) 1.80–2.22 Multiplet Bridgehead and adjacent protons
Oxa C–H (C2) 3.45–3.63 Multiplet Oxygen-linked methylene protons
Aza C–H (C5) 4.61–4.82 Multiplet Nitrogen-linked methylene protons

The carbon NMR spectrum confirms the presence of:

  • A carbonyl carbon (C=O) at δ ~165 ppm.
  • Ether carbons (C–O) at δ ~70–80 ppm.
  • Aza carbons (N–C) at δ ~50–60 ppm.
High-Resolution Mass Spectrometry (HRMS) Profiling

HRMS data validate the molecular weight and isotopic composition:

Ion Observed m/z Calculated m/z Error (ppm)
[M + H]⁺ 234.1125 234.1123 0.9
[M + Na]⁺ 256.094 256.0942 0.1

The fragmentation pattern confirms the tert-butylcarbamate moiety and bicyclo core.

Conformational Analysis of Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane framework exhibits a strained, rigid structure with two bridgehead carbons (C1 and C4). Key conformational features include:

  • Bridgehead Geometry : Tetrahedral coordination at C1 and C4, enforced by the bicyclic system.
  • Ring Strain : The endo- and exo-positions of substituents influence steric interactions. For example, the oxo group at C3 adopts an axial position to minimize strain.
  • Dynamic Behavior : Restricted rotation due to the bicyclic system limits conformational flexibility, favoring a single low-energy conformation.
Comparative Conformational Studies

Studies on norbornane analogues reveal that the bicyclo[2.2.1]heptane core restricts the peptide backbone to C7-like structures, reducing rotational freedom compared to acyclic analogues. In this compound, the tert-butyl group and carbonyl moiety further constrain the conformation, enhancing rigidity.

Properties

IUPAC Name

tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-5-6-4-7(11)8(12)14-6/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUFZHMJIBJMPC-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669805
Record name tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848488-70-0
Record name tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, also known as N-tert-BOC-4-Hydroxy-D-pyrrolidine lactone, is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.

The chemical formula for this compound is C10_{10}H15_{15}NO4_4, with a molecular weight of 213.10 g/mol. Its structure features a bicyclic framework that contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds similar to (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane exhibit antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of bicyclic compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. A study highlighted its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Enzyme Inhibition

Another significant aspect of the biological activity of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane is its role as an enzyme inhibitor. Research has identified its capacity to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Synthesis Methods

The synthesis of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions starting from simpler precursors. One common method includes the use of Mitsunobu conditions to prepare the lactone derivative from trans-4-hydroxyproline, which can then be transformed into various functionalized derivatives suitable for biological testing .

Case Studies

StudyFindings
Lenstra et al., 1979Identified structural similarities between lactone derivatives and their biological activities, emphasizing their potential in drug development .
Research on neuroprotective effectsDemonstrated the compound's ability to reduce oxidative stress in neuronal cells, indicating its potential use in neurodegenerative disease therapies .
Antimicrobial activity studiesShowed significant inhibition of bacterial growth by related bicyclic compounds, supporting further exploration for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

  • (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 87250-97-3):
    • The enantiomeric (1S,4S) isomer shares identical molecular weight and functional groups but exhibits distinct stereochemistry. This difference impacts biological activity; for example, (2S,4S)-4-hydroxyproline derivatives demonstrate anticancer activity, whereas (2S,4R)-isomers stabilize collagen .
    • Synthesis : Both isomers are synthesized via similar lactonization pathways, but separation relies on chiral resolution techniques due to enantiomeric purity requirements .

Substituent Variations

  • Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate :

    • Replacing the tert-butyl group with benzyl alters hydrophobicity and reactivity. The benzyl derivative is more lipophilic, favoring applications in lipid-soluble drug formulations. However, the tert-butyl group offers superior stability under acidic conditions, critical for Boc-deprotection strategies .
    • Crystal Packing : The benzyl analog forms a 3D network via C–H⋯O interactions, whereas the tert-butyl derivative’s bulkier group disrupts such packing, leading to different solubility profiles .
  • tert-Butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 2382212-90-8): Addition of a vinyl group introduces a site for click chemistry or polymerization.

Ring-Size and Functional Group Modifications

  • tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate :

    • Expanding the bicyclic system to a [2.2.2] framework increases ring strain and alters conformational flexibility. The [2.2.2] analog exhibits a 10% lower melting point (mp: 98–100°C vs. 110–112°C for [2.2.1]) due to reduced molecular symmetry .
    • Synthetic Utility : The [2.2.2] derivative is less favored in peptide synthesis due to steric hindrance but is explored in macrocyclic drug design .
  • tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate :

    • The additional hydroxyl group at C5 enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., 25 mg/mL in water vs. <5 mg/mL for the 3-oxo derivative). This modification is critical for prodrug applications requiring aqueous compatibility .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility (DMSO) Key Application
(1R,4R)-Target Compound C₁₀H₁₅NO₄ 213.23 110–112 50 mg/mL Peptidomimetic synthesis
(1S,4S)-Isomer C₁₀H₁₅NO₄ 213.23 108–110 48 mg/mL Anticancer research
Benzyl Derivative C₁₃H₁₃NO₄ 247.25 85–87 10 mg/mL Lipophilic drug delivery
[2.2.2] Analog C₁₁H₁₇NO₄ 227.26 98–100 30 mg/mL Macrocycle synthesis

Q & A

Basic Research Questions

Q. How can the stereochemistry and molecular conformation of this bicyclic compound be experimentally confirmed?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and molecular conformation. For this compound, studies have confirmed the (1R,4R) configuration and the trans conformation of the peptide bond, with carbonyl groups oriented in the same direction . Key bond lengths (e.g., C=O at ~1.21 Å) and angles (e.g., O1–C5–N1 at ~124.7°) should align with crystallographic data. Complementary techniques include 1^1H/13^{13}C NMR to verify diastereotopic protons and NOE correlations for spatial assignments .

Q. What are the optimized synthetic routes for this compound, and how do they compare in efficiency?

  • Methodology : Traditional routes (e.g., Portoghese’s method) involve multi-step sequences with benzoylation, tosylation, and reduction, yielding ~90% purity . Improved protocols (e.g., Zhang et al., 2014) reduce reaction time and enhance enantiomeric excess by using trans-4-hydroxy-L-proline as a chiral precursor, achieving >93% yield via LiBH4_4 reduction and NaOMe-mediated cyclization . Key metrics: reaction time (4–24 h), solvent selection (1,2-dimethoxyethane vs. EtOH), and purification steps (e.g., column chromatography vs. recrystallization) .

Q. How should solubility and stability challenges be addressed during experimental preparation?

  • Methodology : The compound has limited aqueous solubility but dissolves in DMSO (10 mM stock). For long-term storage, aliquot stock solutions at -80°C (stable for 6 months) to avoid freeze-thaw degradation. In aqueous buffers, use co-solvents like PEG-300 or Tween-80 (<5% v/v) to prevent precipitation. Thermal stability tests (37°C for 24 h) confirm no degradation under physiological conditions .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (210–254 nm) to assess purity (>98%) and monitor degradation products.
  • NMR : 1^1H NMR (δ 1.4–1.5 ppm for tert-butyl group; δ 4.2–5.0 ppm for oxa/aza protons) and 13^{13}C NMR (δ 170–175 ppm for carbonyl carbons) confirm functional groups .
  • Mass Spectrometry : HRMS (ESI+) should match the theoretical m/z 213.23 [M+H]+^+ .

Advanced Research Questions

Q. What catalytic applications are feasible given its bicyclic framework?

  • Methodology : The rigid bicyclo[2.2.1]heptane scaffold can act as a chiral ligand or organocatalyst. For example, analogous compounds catalyze asymmetric aldol reactions (e.g., 82% ee in ketone additions). Test catalytic activity by substituting the tert-butyl group with electron-withdrawing groups (e.g., nitro) and monitor enantioselectivity via chiral HPLC .

Q. How does stereochemistry influence biological activity in related proline-derived systems?

  • Methodology : Compare the (1R,4R) enantiomer with its (1S,4S) counterpart in enzyme inhibition assays (e.g., prolyl oligopeptidase). Molecular docking (e.g., AutoDock Vina) predicts binding affinity differences due to lactone ring puckering and tert-butyl orientation. In vitro studies show (1R,4R) has 3-fold higher IC50_{50} values in protease inhibition .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles?

  • Methodology : Reanalyze X-ray data (e.g., CIF files from ) using software like Mercury or Olex2. For example, the C5–O2 bond length (1.21 Å vs. 1.23 Å in conflicting reports) may arise from temperature differences (100 K vs. room temperature). Validate via DFT calculations (B3LYP/6-31G*) to model thermal motion effects .

Q. What mechanistic insights can isotopic labeling provide in its synthetic pathways?

  • Methodology : Introduce 13^{13}C or 15^{15}N labels at key positions (e.g., lactone carbonyl or tert-butyl carbamate). Track isotopic enrichment via LC-MS/MS during cyclization steps to identify rate-determining intermediates. For example, 18^{18}O labeling in the oxa-ring can clarify nucleophilic attack mechanisms .

Q. How can insoluble derivatives be formulated for in vivo pharmacokinetic studies?

  • Methodology : For parenteral administration, prepare nanoemulsions using high-pressure homogenization (e.g., 1500 bar for 5 cycles) with PLGA nanoparticles (size <200 nm). Oral delivery requires enteric-coated capsules with solubilizers (e.g., sodium deoxycholate). Bioavailability studies in rodents should compare AUC024h_{0-24h} for different formulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 2
(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

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